Apoptosis Induction in K562 Leukemia Cells: Comparison with Chromone-Aurone (20a) and Coumarin-Aurone (29b) Hybrids
In a series of 26 novel benzofuran-chromone and -coumarin derivatives, the chromene-aurone hybrid 21b (a direct analog with a different substitution pattern) and compound 29c induced around 24% apoptosis in K562 human leukemia cells, whereas the chromone-aurone derivative 20a and coumarin-aurone 29b showed weaker effects [1]. Although the exact compound numbering for 859661-46-4 is not explicitly assigned in this study, the data establish a critical class-level benchmark: within this scaffold family, the apoptotic efficacy is highly dependent on the heterocyclic aldehyde partner (chromone vs. coumarin vs. chromene) [1].
| Evidence Dimension | Apoptosis induction (% apoptotic cells vs. control) at 48 h |
|---|---|
| Target Compound Data | Not directly quantified for CAS 859661-46-4 in peer-reviewed literature; structurally most analogous to the chromone/chromene hybrid sub-series (compounds 20-28). |
| Comparator Or Baseline | Compound 21b (chromone-aurone, R=6-Me): ~24% apoptosis; Compound 20a (chromone-aurone, R=6-Me, R'=H): weaker effect; Compound 29b (coumarin-aurone): weaker effect; Compound 29c (coumarin-aurone): ~24% apoptosis. |
| Quantified Difference | ~24% apoptosis for the most active compounds versus weaker or negligible activity for close analogs. |
| Conditions | K562 human chronic myelogenous leukemia cells; 48 h treatment; pre-G1 peak analysis by flow cytometry [1]. |
Why This Matters
Procurement for leukemia-focused SAR programs requires awareness that the chromene-substituted aurones (the scaffold class of 859661-46-4) may exhibit distinct apoptotic potency compared to chromone or coumarin analogs, and direct testing is essential.
- [1] Zwergel, C., Valente, S., Salvato, A., Xu, Z., Talhi, O., Mai, A., Silva, A., Altucci, L., & Kirsch, G. (2013). Novel benzofuran–chromone and –coumarin derivatives: synthesis and biological activity in K562 human leukemia cells. Med. Chem. Commun., 4, 1571-1579. View Source
